molecular formula C14H17N5OS B2558159 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone CAS No. 2320148-49-8

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2558159
CAS No.: 2320148-49-8
M. Wt: 303.38
InChI Key: UNFMUXPMJDJYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
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Scientific Research Applications

  • Intermolecular 1,3-Cycloaddition Reactions :

    • The carbonyl group in compounds similar to the one plays a crucial role in intermolecular 1,3-cycloaddition reactions. These reactions are fundamental in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and materials science (Zanirato, 2002).
  • CCR5 Receptor Mechanism in HIV Inhibition :

    • Compounds structurally related to this molecule have been studied for their role as noncompetitive allosteric antagonists of the CCR5 receptor, which is significant in HIV-1 inhibition. This research contributes to understanding how these compounds can potentially be used in HIV treatment (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
  • Catalyst-Free Synthesis in Organic Chemistry :

    • The compound's derivatives have been used in catalyst- and solvent-free synthesis, a method that holds importance in green chemistry. Such applications are crucial for developing more environmentally friendly and sustainable chemical processes (Moreno-Fuquen et al., 2019).
  • Muscarinic Activities in Neurological Research :

    • Derivatives of this compound have been synthesized and evaluated for their potential as muscarinic ligands, which are relevant in neurological studies and can contribute to the development of treatments for various neurological disorders (Wadsworth et al., 1992).
  • Anticancer Activity Evaluation :

    • Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. Such research contributes to the ongoing search for new and effective anticancer agents (Dong, Wu, & Gao, 2017).
  • Applications in Nanotechnology :

    • Hetero bicyclic compounds, closely related to the queried compound, have been used as reducing and stabilizing agents in the preparation of zinc nanoparticles. This indicates their potential applications in nanotechnology and material science (Pushpanathan & Kumar, 2014).
  • Huisgen 1,3-Dipolar Cycloadditions in Organic Synthesis :

    • The compound's derivatives are involved in Huisgen 1,3-dipolar cycloadditions, a key reaction in the field of organic synthesis, which has wide applications in medicinal chemistry and the synthesis of complex organic molecules (Ozcubukcu et al., 2009).
  • Applications in Antitumor Research :

    • Related compounds have been studied for their antitumor properties, providing insights into new potential therapeutic agents for cancer treatment (Stevens et al., 1984).

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-9-13(21-8-16-9)14(20)19-10-2-3-11(19)5-12(4-10)18-7-15-6-17-18/h6-8,10-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFMUXPMJDJYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.